Physical and chemical properties of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate
Physical and chemical properties of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate
An In-Depth Technical Guide to Ethyl 6-((tert-butoxycarbonyl)amino)picolinate (CAS: 203321-86-2)
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate, a key bifunctional building block in modern organic synthesis and medicinal chemistry. The guide covers its fundamental physicochemical properties, detailed spectroscopic analysis, validated synthetic and purification protocols, and core chemical reactivity. Emphasis is placed on the practical application of this molecule in research and development, particularly in the construction of complex heterocyclic scaffolds for drug discovery. The insights herein are tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.
Core Compound Identification and Physicochemical Properties
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is a derivative of picolinic acid, featuring an ethyl ester at the 2-position and a tert-butoxycarbonyl (Boc) protected amine at the 6-position. This strategic combination of a stable, yet readily cleavable, protecting group with a modifiable ester function makes it a versatile intermediate.[] The core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 203321-86-2 | [2][3] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [2][3][4] |
| Molecular Weight | 266.29 g/mol | [2] |
| Appearance | White to yellow crystalline powder or solid | [5] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2][4] |
| Exact Mass | 266.126657 Da | [2][4] |
| Topological Polar Surface Area | 77.5 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [2][4] |
| Rotatable Bond Count | 6 | [2][4] |
| LogP (XLogP3-AA) | 2.3 | [2][4] |
Molecular Structure and Spectroscopic Analysis
The structure of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate contains several key functional groups that give rise to a predictable spectroscopic signature. Understanding this signature is critical for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.5 ppm, and signals for the three aromatic protons on the pyridine ring in the 7.5-8.5 ppm region. A broad singlet corresponding to the N-H proton of the carbamate is also expected, typically in the 8-10 ppm range depending on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will feature signals for the carbonyl carbons of the ester and the carbamate (typically 150-170 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm). The carbons of the ethyl group and the aromatic pyridine ring will also be present in their respective characteristic regions.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the compound's functional groups. Key absorption bands are predicted as follows:
-
~3300-3400 cm⁻¹: N-H stretching vibration of the secondary amide (carbamate).[6]
-
~2980-2850 cm⁻¹: C-H stretching from the aliphatic ethyl and tert-butyl groups.
-
~1740-1720 cm⁻¹: A strong C=O stretching band from the ethyl ester.[7]
-
~1715-1685 cm⁻¹: A strong C=O stretching band from the Boc-carbamate group.[7]
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.[7]
-
~1250 and ~1160 cm⁻¹: C-O stretching vibrations associated with the ester and carbamate groups.[8]
Mass Spectrometry (MS)
High-resolution mass spectrometry should confirm the exact mass of the molecular ion [M]+ or protonated molecule [M+H]+. The fragmentation pattern is highly predictable and serves as a key structural validation tool.
-
Primary Fragmentation: A characteristic and often dominant fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group as a cation or the loss of isobutylene (56 Da), followed by decarboxylation (loss of CO₂, 44 Da) from the resulting unstable carbamic acid.[9]
-
Other Fragments: Loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester is also an expected fragmentation pathway.
Synthesis and Purification
The most direct and industrially scalable synthesis of this compound involves the N-protection of a commercially available precursor. This method is reliable and utilizes standard laboratory techniques.
Synthetic Pathway: N-Boc Protection
The synthesis proceeds via the reaction of Ethyl 6-aminopicolinate with di-tert-butyl dicarbonate ((Boc)₂O). The reaction requires a base to facilitate the nucleophilic attack of the amine on the Boc-anhydride.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
-
To a stirred solution of Ethyl 6-aminopicolinate (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M concentration) in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product is typically a viscous oil or off-white solid that can be purified effectively using flash column chromatography.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).
-
Load the adsorbed crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).
-
Scientist's Note: The product is significantly more polar than the (Boc)₂O starting material but less polar than any unreacted amine. TLC should be used to determine the optimal solvent system and to track the fractions during elution.
-
-
Combine the pure fractions, as identified by TLC, and remove the solvent in vacuo to afford the final product.
Chemical Reactivity and Applications
The utility of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate stems from the orthogonal reactivity of its functional groups.
Core Reactivity: Boc Deprotection
The Boc group is a cornerstone of modern synthetic chemistry, valued for its stability in basic and nucleophilic conditions while being easily removable under acidic conditions.[][12] This cleavage regenerates the free amine, making it available for subsequent reactions such as amide couplings, alkylations, or sulfonations.
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Experimental Protocol: Boc Deprotection with TFA
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM) at 0°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
The resulting amine salt can be used directly or neutralized with a base (e.g., NaHCO₃ solution) and extracted to yield the free amine.[13]
Applications in Research and Drug Development
This molecule serves as a valuable intermediate for several reasons:
-
Scaffold Elaboration: After Boc deprotection, the newly freed 6-amino group is a key handle for introducing diversity. It can be acylated with various carboxylic acids to generate libraries of picolinamide derivatives, a class of compounds with known biological activities.[14][15]
-
Prodrug Synthesis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules. Alternatively, the ester itself can improve the pharmacokinetic properties of a larger molecule, acting as part of a prodrug strategy.[16]
-
Fragment-Based Discovery: As a well-defined fragment containing a pyridine ring, it is useful in fragment-based drug discovery (FBDD) campaigns to build larger, more potent inhibitors.
Safety and Handling
-
Hazard Profile: While no specific GHS classification is available for Ethyl 6-((tert-butoxycarbonyl)amino)picolinate, related aminopicolinate and Boc-amino-pyridine structures are classified as harmful if swallowed and as skin and eye irritants.[17]
-
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[18]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to ensure long-term stability.[2]
Conclusion
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is a high-value synthetic intermediate characterized by its straightforward synthesis, predictable reactivity, and versatile applications. Its robust Boc-protected amine and modifiable ester function provide chemists with a reliable platform for the efficient construction of complex molecules targeted for pharmaceutical and agrochemical research. The protocols and data presented in this guide serve as a foundational resource for its effective use in the laboratory.
References
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